molecular formula C32H19Cu2N7Na2O14S4 B1596203 Direct Violet 66 CAS No. 6798-03-4

Direct Violet 66

Cat. No.: B1596203
CAS No.: 6798-03-4
M. Wt: 1026.9 g/mol
InChI Key: OHHRMPATRJSFJN-UHFFFAOYSA-H
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Description

Direct Violet 66 is a complex compound that features a dicopper core. This compound is notable for its unique structure, which includes multiple sulfonate and diazenyl groups, making it an interesting subject for various chemical and industrial applications.

Preparation Methods

The synthesis of Direct Violet 66 typically involves the coordination of copper ions with organic ligands containing sulfonate and diazenyl groups. The reaction conditions often require a neutral aqueous solution and controlled temperature to ensure the stability of the dicopper core .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The dicopper core can participate in oxidation reactions, often facilitated by the presence of oxygen or other oxidizing agents.

    Reduction: The compound can be reduced under specific conditions, typically involving reducing agents like hydrogen or hydrazine.

    Substitution: The sulfonate and diazenyl groups can undergo substitution reactions, where one functional group is replaced by another.

Common reagents used in these reactions include oxygen, hydrogen, and various organic solvents. The major products formed depend on the specific reaction conditions but often include modified versions of the original compound with different functional groups .

Scientific Research Applications

Direct Violet 66 has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its dicopper core, which can interact with various molecular targets. The copper ions can facilitate electron transfer reactions, making the compound effective in catalytic processes. The sulfonate and diazenyl groups also play a role in stabilizing the compound and enhancing its reactivity .

Comparison with Similar Compounds

Compared to other similar compounds, Direct Violet 66 stands out due to its unique dicopper core and the presence of multiple functional groups. Similar compounds include:

Properties

IUPAC Name

dicopper;disodium;4-oxido-7-[[5-oxido-6-[(2-oxido-5-sulfamoylphenyl)diazenyl]-7-sulfonatonaphthalen-2-yl]amino]-3-[(2-oxido-5-sulfamoylphenyl)diazenyl]naphthalene-2-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H25N7O14S4.2Cu.2Na/c33-54(44,45)19-3-7-25(40)23(13-19)36-38-29-27(56(48,49)50)11-15-9-17(1-5-21(15)31(29)42)35-18-2-6-22-16(10-18)12-28(57(51,52)53)30(32(22)43)39-37-24-14-20(55(34,46)47)4-8-26(24)41;;;;/h1-14,35,40-43H,(H2,33,44,45)(H2,34,46,47)(H,48,49,50)(H,51,52,53);;;;/q;2*+2;2*+1/p-6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHHRMPATRJSFJN-UHFFFAOYSA-H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C(C=C2C=C1NC3=CC4=CC(=C(C(=C4C=C3)[O-])N=NC5=C(C=CC(=C5)S(=O)(=O)N)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])N=NC6=C(C=CC(=C6)S(=O)(=O)N)[O-])[O-].[Na+].[Na+].[Cu+2].[Cu+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H19Cu2N7Na2O14S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80904411
Record name Cuprate(2-), (mu-((7,7'-iminobis(3-((5-(aminosulfonyl)-2-hydroxyphenyl)azo)-4-hydroxy-2-naphthalenesulfonato))(6-)))di-, disodium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80904411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1026.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6798-03-4
Record name EINECS 229-872-2
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006798034
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cuprate(2-), [.mu.-[[7,7'-iminobis[3-[2-[5-(aminosulfonyl)-2-(hydroxy-.kappa.O)phenyl]diazenyl-.kappa.N1]-4-(hydroxy-.kappa.O)-2-naphthalenesulfonato]](6-)]]di-, sodium (1:2)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Cuprate(2-), (mu-((7,7'-iminobis(3-((5-(aminosulfonyl)-2-hydroxyphenyl)azo)-4-hydroxy-2-naphthalenesulfonato))(6-)))di-, disodium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80904411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Disodium [μ-[[7,7'-iminobis[4-hydroxy-3-[[2-hydroxy-5-sulphamoylphenyl]azo]naphthalene-2-sulphonato]](6-)]]dicuprate(2-)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.027.157
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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